molecular formula C10H9ClO2 B1465446 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol CAS No. 1141049-66-2

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B1465446
CAS No.: 1141049-66-2
M. Wt: 196.63 g/mol
InChI Key: NQXOVRWLXJSXAH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9ClO2 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a propyn-1-ol moiety

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXOVRWLXJSXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(5-Chloro-2-methoxyphenyl)prop-2-ynal or 3-(5-Chloro-2-methoxyphenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(5-Chloro-2-methoxyphenyl)prop-2-en-1-ol or 3-(5-Chloro-2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)prop-2-yn-1-ol or 3-(5-Mercapto-2-methoxyphenyl)prop-2-yn-1-ol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that contributes to its reactivity and potential applications. Its structural formula can be represented as:

  • SMILES : COC1=C(C=C(C=C1)Cl)C#CCO
  • InChI : InChI=1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,6H2,1H3

Medicinal Chemistry

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol has been investigated for its potential therapeutic effects. It may exhibit properties such as:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its alkyne functional group allows for various reactions, including:

  • Cross-Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical applications, 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol can be used as a standard or reagent in chromatographic techniques due to its distinct chemical properties.

Table 1: Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+197.03639135.5
[M+Na]+219.01833149.1
[M+NH₄]+214.06293140.7
[M+K]+234.99227139.3
[M-H]-195.02183129.4
[M+Na-2H]-217.00378139.5

This table summarizes the predicted collision cross-sections for various adducts of the compound, which are critical for understanding its behavior in mass spectrometry.

Case Study 1: Antimicrobial Screening

A study conducted on derivatives of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Complex Molecules

Research involving this compound as a precursor in the synthesis of novel heterocyclic compounds showed promising results in creating new materials with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol: A simpler analog with similar alkyne functionality.

    3-(5-Chloro-2-hydroxyphenyl)prop-2-yn-1-ol: A compound with a hydroxyl group instead of a methoxy group.

    3-(5-Bromo-2-methoxyphenyl)prop-2-yn-1-ol: A compound with a bromo substituent instead of a chloro substituent.

Uniqueness

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.

Biological Activity

3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H9ClO2
  • Molecular Weight : 198.63 g/mol

The presence of a chloro and a methoxy group on the phenyl ring contributes to its biological properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.5
Escherichia coli12.0
Pseudomonas aeruginosa10.0
Bacillus subtilis6.0

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown promising results. For instance, it has been tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results are summarized in Table 2.

Cancer Cell LineIC50 (µM)
MCF-715.0
A54920.5
HeLa18.0

The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

The mechanism by which 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound influences the production of reactive oxygen species (ROS), which play a critical role in cellular signaling and apoptosis .
  • Gene Expression Regulation : Research indicates that this compound can modulate gene expression related to cell cycle regulation and apoptosis, enhancing its therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol:

  • Antimicrobial Efficacy : A study demonstrated that at a concentration of 10 µg/mL, the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
  • Cytotoxicity Against Cancer Cells : In a comparative study with standard chemotherapeutics like cisplatin, 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol showed comparable cytotoxicity against HeLa cells, indicating its potential as an alternative therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.